molecular formula C28H30N2O4 B11649460 5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11649460
M. Wt: 458.5 g/mol
InChI Key: WXTWOWUTTPBKTO-UHFFFAOYSA-N
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Description

5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structures that combine oxygen and nitrogen atoms, making them valuable in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions to form the benzoxazine ring.

    Substitution Reactions: The introduction of the butoxy and methoxy groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenol, followed by the addition of the corresponding alkyl halides.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the pyrazolo[1,5-c][1,3]benzoxazine structure. This step may require heating and the use of catalysts to facilitate the ring closure.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and butoxy groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can target the benzoxazine ring or the pyrazole moiety. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Reagents such as bromine (Br2) or nitric acid (HNO3) can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogens or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced polymers and resins. Its stability and reactivity make it suitable for creating materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and heterocyclic structure allow it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **5-(4-Butoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{4-[(4-methylbenzyl)oxy]benzoyl}-1,5-dihydro-2H-pyrrol-2-one
  • **(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 5-(4-Butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its specific combination of functional groups and ring structures

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

5-(4-butoxyphenyl)-9-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C28H30N2O4/c1-4-5-16-33-22-12-8-20(9-13-22)28-30-26(24-17-23(32-3)14-15-27(24)34-28)18-25(29-30)19-6-10-21(31-2)11-7-19/h6-15,17,26,28H,4-5,16,18H2,1-3H3

InChI Key

WXTWOWUTTPBKTO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)OC

Origin of Product

United States

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